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Compound of Interest

Compound Name: 1-Nitropentan-2-one

Cat. No.: B15483041 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 1-
Nitropentan-2-one, a nitroketone of interest in various chemical research domains. Due to the

limited availability of direct experimental spectra for this specific compound in public databases,

this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data based on the analysis of structurally related compounds and

established spectroscopic principles. This guide also outlines standardized experimental

protocols for the acquisition of such data.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-Nitropentan-2-one.

These predictions are derived from characteristic chemical shifts and absorption frequencies of

ketones, nitroalkanes, and alkyl chains.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference:
TMS)
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Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

H-1 (-CH₂NO₂) 4.5 - 5.0 Singlet 2H

H-3 (-CH₂CO-) 2.6 - 2.8 Triplet 2H

H-4 (-CH₂CH₃) 1.5 - 1.7 Sextet 2H

H-5 (-CH₃) 0.9 - 1.0 Triplet 3H

Predicted ¹³C NMR Data (Solvent: CDCl₃)
Carbon Chemical Shift (δ, ppm)

C-1 (-CH₂NO₂) 75 - 85

C-2 (C=O) 200 - 210

C-3 (-CH₂CO-) 40 - 50

C-4 (-CH₂CH₃) 15 - 25

C-5 (-CH₃) 10 - 15

Predicted Infrared (IR) Spectroscopy Data
Functional Group

Characteristic Absorption
(cm⁻¹)

Intensity

Nitro Group (N-O asymmetric

stretch)
1540 - 1560 Strong

Nitro Group (N-O symmetric

stretch)
1370 - 1390 Strong

Carbonyl Group (C=O stretch) 1715 - 1735 Strong

C-H Stretch (Alkyl) 2850 - 3000 Medium-Strong

Predicted Mass Spectrometry (Electron Ionization - EI)
Data
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m/z Interpretation

131 Molecular Ion [M]⁺

85 [M - NO₂]⁺

71 [CH₃CH₂CH₂CO]⁺ (Acylium ion)

57 [CH₃CH₂CO]⁺

43 [CH₃CO]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

liquid organic compound such as 1-Nitropentan-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of a

reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the

magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse

sequence. A larger number of scans will be required compared to ¹H NMR due to the lower

natural abundance of ¹³C.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and integrating the signals.

Infrared (IR) Spectroscopy
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Sample Preparation (Neat Liquid): Place a drop of the liquid sample onto the surface of a

salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin film of the

liquid.

Background Spectrum: Run a background spectrum of the empty spectrometer to account

for atmospheric CO₂ and H₂O.

Sample Spectrum: Place the prepared salt plates in the sample holder of the IR

spectrometer and acquire the spectrum.

Data Analysis: Identify the characteristic absorption bands and correlate them to the

functional groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

Ionization: For Electron Ionization (EI), the sample is bombarded with a high-energy electron

beam (typically 70 eV) in the ion source.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection and Spectrum Generation: The detector records the abundance of each ion,

generating a mass spectrum that plots ion intensity versus m/z.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and

structure elucidation of an organic compound like 1-Nitropentan-2-one.
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Spectroscopic Analysis Workflow for 1-Nitropentan-2-one
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Caption: Workflow for the spectroscopic analysis of 1-Nitropentan-2-one.

To cite this document: BenchChem. [Spectroscopic Profile of 1-Nitropentan-2-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15483041#spectroscopic-data-for-1-nitropentan-2-
one-nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15483041?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15483041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

